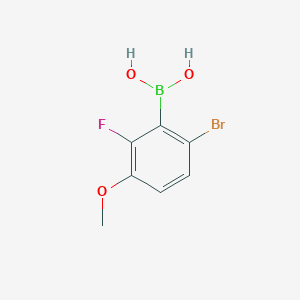![molecular formula C11H6BrN3OS B1522000 2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 1209107-53-8](/img/structure/B1522000.png)
2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Overview
Description
“2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is a heterocyclic compound . It has been studied for its potential applications in various fields of research and industry. This compound has shown promising biofilm dispersal activity against relevant Gram-positive and Gram-negative pathogens .
Synthesis Analysis
The synthesis of this compound involves reactions of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to give the corresponding sulfides . A general and convenient route for the synthesis of 5-(aryl)-[1,3,4]thiadiazol-2-ylamines has also been reported .Molecular Structure Analysis
The molecular formula of this compound is C11H6BrN3OS. It has an average mass of 308.154 Da and a monoisotopic mass of 306.941498 Da .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For instance, the reactions of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine have been studied to give the corresponding sulfides . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .Physical And Chemical Properties Analysis
The compound has a molecular formula of C11H6BrN3OS, an average mass of 308.154 Da, and a monoisotopic mass of 306.941498 Da .Scientific Research Applications
Antimicrobial Agent
This compound has been identified to exhibit a broad spectrum of antimicrobial action. It can be instrumental in the development of new antimicrobial drugs, especially considering the increasing resistance to existing antibiotics .
Biofilm Inhibition
Research indicates that derivatives of this compound have the potential to inhibit biofilm formation and disrupt mature biofilms in various bacterial strains. This is particularly valuable in medical device coatings and pharmaceuticals to prevent bacterial colonization .
Chemical Reference Standard
Due to its well-defined structure and properties, this compound serves as a high-quality reference standard in pharmaceutical testing. It ensures accuracy and consistency in analytical methods like NMR, HPLC, LC-MS, and UPLC .
Synthetic Chemistry Building Block
The compound is a structural analogue of various building blocks used in synthetic chemistry. It’s significant for the synthesis of novel functionalized thiadiazolo pyrimidines and related compounds, which are important in drug discovery and development .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-bromo-7-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3OS/c12-10-14-15-9(16)6-8(13-11(15)17-10)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWNMYGNCBEGCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)SC(=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(3-Isopropoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1521918.png)


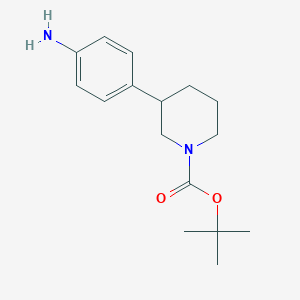


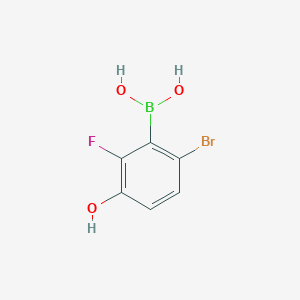
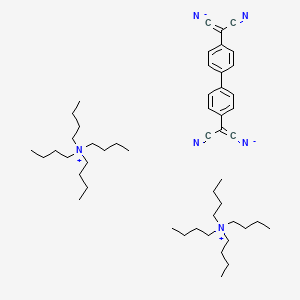
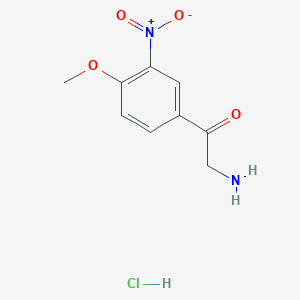
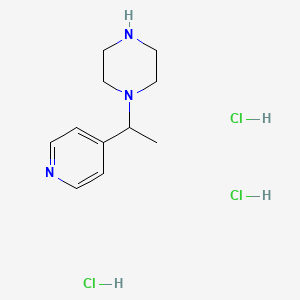
![4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1521934.png)
![7-Bromo-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1521936.png)

